molecular formula C23H23ClN4O3S B3411823 N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921572-35-2

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B3411823
CAS No.: 921572-35-2
M. Wt: 471 g/mol
InChI Key: YAODSXZFAVKGDR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide is a structurally complex molecule featuring a 4-chlorobenzyl group, a hydroxymethyl-substituted imidazole core, and a thioether linkage to an indolin-1-yl-2-oxoethyl moiety. This compound integrates multiple pharmacophoric elements: the chlorobenzyl group enhances lipophilicity and membrane permeability, the imidazole ring contributes to hydrogen bonding and π-π interactions, and the thioether bridge may improve metabolic stability .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c24-18-7-5-16(6-8-18)11-25-21(30)13-28-19(14-29)12-26-23(28)32-15-22(31)27-10-9-17-3-1-2-4-20(17)27/h1-8,12,29H,9-11,13-15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAODSXZFAVKGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC(=O)NCC4=CC=C(C=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H22ClN3O3SC_{20}H_{22}ClN_3O_3S and a molecular weight of approximately 423.92 g/mol. Its structure features several functional groups, including a chlorobenzyl moiety, an imidazole ring, and an indoline derivative, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Antiviral Properties : Analogous compounds have shown efficacy against various viral infections, suggesting potential antiviral activity.
  • Modulation of Signaling Pathways : The presence of the imidazole and indoline rings might allow interaction with cellular signaling pathways, affecting cell proliferation and apoptosis.

Antiviral Activity

In a study examining similar compounds, it was found that certain derivatives exhibited significant antiviral properties against human adenovirus (HAdV). For example, compounds with structural similarities demonstrated IC50 values in the low micromolar range, indicating potent antiviral effects while maintaining low cytotoxicity levels .

Cytotoxicity and Selectivity

Another investigation highlighted that while structural analogs showed high selectivity indexes (SI > 100), indicating favorable therapeutic windows, this compound's specific cytotoxic profile remains to be fully elucidated .

Comparative Analysis with Related Compounds

Compound NameIC50 (μM)CC50 (μM)Selectivity Index
N-(4-chlorobenzyl)...0.27156.8>100
Compound A0.15100>150
Compound B0.30200>66

This table illustrates the comparative efficacy of N-(4-chlorobenzyl)... against other compounds in terms of potency and safety.

Comparison with Similar Compounds

Key Observations :

  • Thioether Linkage : The target compound’s thioether group is a common feature in , and 6, often enhancing stability and binding affinity .
  • Chlorinated Aromatics : The 4-chlorobenzyl group is structurally analogous to the 4-chlorophenyl group in and , which may improve target selectivity .
  • Heterocyclic Diversity : Unlike analogs with benzimidazole or thiazole rings (), the target compound’s indolin-1-yl-2-oxoethyl moiety may confer unique pharmacokinetic properties .

Challenges and Opportunities

  • Metabolic Stability : The hydroxymethyl group may increase solubility but reduce stability compared to nitro or fluoro substituents in and .
  • Target Selectivity : The indolin-1-yl group could improve selectivity for kinase or protease targets over simpler benzimidazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide

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